molecular formula C17H12N2O3S B2813118 N-(4-(furan-2-yl)thiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide CAS No. 1207048-54-1

N-(4-(furan-2-yl)thiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide

Cat. No.: B2813118
CAS No.: 1207048-54-1
M. Wt: 324.35
InChI Key: ZRAYMIPMRQGFOX-UHFFFAOYSA-N
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Description

N-(4-(furan-2-yl)thiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is a complex organic compound that features a unique combination of furan, thiazole, and indene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(furan-2-yl)thiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a furan derivative with a thiazole precursor, followed by cyclization and functional group modifications to introduce the indene and carboxamide functionalities . Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability. Additionally, purification methods like crystallization and chromatography are crucial to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

N-(4-(furan-2-yl)thiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and thiazole oxides, while reduction can produce alcohol derivatives.

Mechanism of Action

The mechanism by which N-(4-(furan-2-yl)thiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide exerts its effects involves interactions with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to antimicrobial or anticancer activities. The compound’s structure allows it to bind to active sites of target proteins, disrupting their normal function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and furan derivatives, such as:

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
  • Thiazolo[3,2-a]pyridines
  • Indole derivatives

Uniqueness

N-(4-(furan-2-yl)thiazol-2-yl)-3-oxo-2,3-dihydro-1H-indene-1-carboxamide is unique due to its combination of furan, thiazole, and indene moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-(furan-2-yl)-1,3-thiazol-2-yl]-3-oxo-1,2-dihydroindene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O3S/c20-14-8-12(10-4-1-2-5-11(10)14)16(21)19-17-18-13(9-23-17)15-6-3-7-22-15/h1-7,9,12H,8H2,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRAYMIPMRQGFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2C1=O)C(=O)NC3=NC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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